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Compound of Interest

Compound Name:
6-Bromo-3-methoxy-2-

methylbenzoic acid

Cat. No.: B1290266 Get Quote

Crystallographic Comparison of Substituted
Benzoic Acid Derivatives
A detailed analysis of the structural motifs and intermolecular interactions of bromo-methoxy

benzoic acid analogs, providing insights for researchers and drug development professionals.

While crystallographic data for 6-Bromo-3-methoxy-2-methylbenzoic acid is not publicly

available, a comparative analysis of closely related structures provides valuable insights into

the impact of substituent placement on crystal packing and intermolecular interactions. This

guide examines the X-ray crystallography of two analogous compounds: methyl 4-bromo-2-

(methoxymethoxy)benzoate (Compound I) and 4-bromo-3-(methoxymethoxy)benzoic acid

(Compound II), offering a basis for understanding the structural characteristics of this class of

molecules.[1][2]

Comparative Crystallographic Data
The crystallographic parameters for Compound I and Compound II reveal significant

differences in their crystal systems and packing arrangements, directly attributable to the

variation in their chemical structures.[1][2]
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Parameter
Methyl 4-bromo-2-
(methoxymethoxy)benzoat
e (I)

4-bromo-3-
(methoxymethoxy)benzoic
acid (II)

Chemical Formula C₁₀H₁₁BrO₄ C₉H₉BrO₄

Molecular Weight 275.10 261.07

Crystal System Orthorhombic Triclinic

Space Group Pbca P-1

a (Å) 8.8487 (13) 7.7211 (3)

b (Å) 29.284 (4) 8.1514 (11)

c (Å) 8.1514 (11) 8.8487 (13)

α (°) 90 78.432 (4)

β (°) 90 85.989 (4)

γ (°) 90 65.042 (4)

Volume (Å³) 2112.9 (5) 493.98 (4)

Z 8 2

Molecules per asymmetric unit 1 2

Table 1: Crystallographic data for Compound I and Compound II.[1][2]

Analysis of Intermolecular Interactions
The substitution patterns on the benzoic acid core significantly influence the types of

intermolecular interactions that govern the crystal packing.

In the crystal structure of Compound I, molecules are linked by C—H⋯O hydrogen bonds,

forming chains. These chains are further interconnected by Br⋯O interactions, creating sheet-

like structures. The three-dimensional architecture is then formed through C—H⋯π

interactions linking these sheets.[1][2]
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In contrast, Compound II exhibits a different packing motif. The two independent molecules in

the asymmetric unit form dimers through strong O—H⋯O hydrogen bonds between their

carboxylic acid groups. These dimers are then linked into chains by C—H⋯O hydrogen bonds.

Finally, slipped parallel π–π stacking interactions between the benzene rings of adjacent

chains lead to the formation of slabs.[1]

Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray diffraction based

on the methodologies reported for the analysis of Compounds I and II.[1][2]

Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution

of the respective compound in a mixture of methanol and chloroform (2:1 v/v).[2]

Data Collection
A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction

data was collected at a controlled temperature (e.g., 173 K) using monochromatic radiation

(e.g., Mo Kα, λ = 0.71073 Å). A series of frames were collected by rotating the crystal through a

range of angles.

Structure Solution and Refinement
The collected diffraction data was processed to yield the unit cell parameters and intensity of

each reflection. The crystal structure was solved using direct methods and refined by full-matrix

least-squares on F². The positions of hydrogen atoms were typically determined from difference

Fourier maps and refined using a riding model.[1]

Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.
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Figure 1: General workflow for single-crystal X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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